4-Ethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
4-Ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C11H15N. This compound belongs to the isoquinoline alkaloids family, which are widely distributed in nature and exhibit diverse biological activities . The tetrahydroisoquinoline scaffold is a significant structural motif in various natural products and therapeutic lead compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst . Another method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which involves the isomerization of iminium intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly processes is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
4-Ethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex alkaloids and other bioactive molecules.
Medicine: It has shown promise in the development of antitumor antibiotics and other therapeutic agents.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and enzymes, modulating their activity. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, which plays a role in neurotransmitter regulation and neuroprotection . Additionally, it can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Ethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions.
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a broad range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-ethyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h3-6,9,12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSKDBNSOXTNLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594830 | |
Record name | 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154140-71-3 | |
Record name | 4-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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